molecular formula C7H11NO2 B3260493 7-azabicyclo[2.2.1]heptane-1-carboxylic Acid CAS No. 331258-38-9

7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

Cat. No.: B3260493
CAS No.: 331258-38-9
M. Wt: 141.17 g/mol
InChI Key: DXJLLSBTGVSGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a conformationally constrained proline analogue that incorporates a bridged bicyclic scaffold into molecular structures . This compound, with the molecular formula C7H11NO2 , is a valuable building block in medicinal chemistry and drug discovery. Its primary research value lies in its ability to restrict the conformational freedom of peptide chains, making it an ideal tool for studying structure-activity relationships and for designing novel peptide mimetics . The 7-azabicyclo[2.2.1]heptane skeleton is a key structural motif in several biologically active compounds, most notably in the alkaloid epibatidine, and has been investigated for applications in developing analgesics and anti-inflammatory agents . Synthetic methodologies for obtaining this scaffold and its derivatives, such as via bridgehead radical reactions or Diels-Alder cycloadditions, continue to be an active area of research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(8-7)2-4-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLLSBTGVSGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 7 Azabicyclo 2.2.1 Heptane 1 Carboxylic Acid

Retrosynthetic Analysis of the 7-Azabicyclo[2.2.1]heptane Skeleton

The retrosynthetic analysis of the 7-azabicyclo[2.2.1]heptane skeleton reveals several viable pathways for its construction. A primary and widely employed disconnection strategy involves the Diels-Alder reaction, which simplifies the bicyclic core into a diene and a dienophile. For instance, the cycloaddition between an N-protected pyrrole (B145914) and a substituted ethylene (B1197577) or acetylene (B1199291) derivative can directly establish the characteristic bridged framework. core.ac.ukrsc.org

Another significant retrosynthetic approach involves a transannular SN2 displacement. This strategy typically starts with a suitably substituted 1,4-disubstituted cyclohexane (B81311) ring system. core.ac.ukrsc.org A well-positioned amine nucleophile and a leaving group on the cyclohexane precursor can facilitate an intramolecular cyclization to form the bridged bicyclic structure. core.ac.ukrsc.org Additionally, rearrangements such as the Aza-Prins-Pinacol rearrangement have been identified as effective methods for constructing the 7-azabicyclo[2.2.1]heptane skeleton. core.ac.ukacs.orgnih.gov

Diels-Alder Reactions in the Construction of the Azabicyclic Core

The Diels-Alder reaction is a cornerstone in the synthesis of the 7-azabicyclo[2.2.1]heptane core, offering a powerful method for forming the bicyclic system in a single step. core.ac.ukrsc.org A notable example involves the reaction of methyl 2-benzamidoacrylate as the dienophile with Danishefsky's diene. unirioja.esunirioja.esunirioja.es This cycloaddition serves as a key step in a synthetic route that ultimately yields 7-azabicyclo[2.2.1]heptane-1-carboxylic acid from an achiral starting material. unirioja.es The reaction between N-substituted pyrroles and various dienophiles, such as dimethylacetylene dicarboxylate, has also been extensively used to produce highly substituted 7-azabicyclo[2.2.1]heptane derivatives. cdnsciencepub.com An inverse-electron-demand Diels-Alder reaction has also been reported, utilizing an electron-rich enol ether and electron-deficient 1,2,4,5-tetrazines to generate pyridazine (B1198779) analogues of epibatidine (B1211577), which feature the 7-azabicyclo[2.2.1]heptane core. nih.gov

Utility of Chiral Dienophiles and Dienes in Stereoselective Cycloadditions

To achieve stereocontrol in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, chiral dienophiles and dienes are employed in Diels-Alder reactions. The use of a chiral dienophile, for example, can induce facial selectivity in the cycloaddition, leading to the preferential formation of one enantiomer. An example of this approach is the reaction of a chiral dienophile, obtained from coupling an aldehyde with a phosphonate (B1237965) under Masamune-Roush conditions, with 2-(trimethylsilyloxy)-1,3-butadiene. mdpi.com This reaction proceeds with diastereoselectivity, affording a mixture of diastereomeric products from which the desired isomer can be separated. mdpi.com The application of chiral auxiliaries attached to either the diene or the dienophile is a common strategy to direct the stereochemical outcome of the cycloaddition.

Catalyst-Mediated Diels-Alder Approaches

The efficiency and selectivity of Diels-Alder reactions for constructing the 7-azabicyclo[2.2.1]heptane skeleton can be significantly enhanced through catalysis. Lewis acid catalysts are frequently used to accelerate the reaction and influence its stereochemical course. For instance, the use of aluminum chloride has been shown to improve the yield of the cycloaddition between N-carbomethoxypyrrole and acetylene dicarboxylic ester to 93%. cdnsciencepub.com Similarly, Et2AlCl has been utilized as a Lewis acid catalyst in the reaction of a chiral dienophile with 2-(trimethylsilyloxy)-1,3-butadiene, resulting in a diastereomeric mixture of the desired cyclohexene (B86901) adducts. mdpi.com The catalyst coordinates to the dienophile, lowering the energy of the LUMO and thereby accelerating the reaction while also potentially influencing the endo/exo selectivity and facial selectivity.

Enantioselective and Diastereoselective Synthesis of this compound and its Analogs

The synthesis of enantiomerically pure this compound and its derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. acs.orgacs.org Strategies to achieve this enantiopurity can be broadly categorized into methods that introduce stereochemical control during the synthesis and methods that resolve a racemic mixture.

A synthetic route starting from L-serine has been developed to produce a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue. acs.org This synthesis involves a key transannular alkylation step to form the bicyclic ring system. acs.org The stereochemistry of the final product is controlled by the stereospecific reduction of a double bond from the exo face. acs.org

Strategies for Introducing Stereochemical Control (e.g., Chiral Substrates, Catalysis)

One of the primary strategies for achieving stereochemical control is the use of chiral substrates. As mentioned, L-serine can serve as a chiral starting material, with its stereocenter directing the formation of a specific enantiomer of the target molecule. acs.org

Another powerful method involves the use of chiral auxiliaries. For instance, racemic carboxylic acid can be coupled with a chiral oxazolidinone. The resulting diastereomeric amides can then be separated. Subsequent hydrolysis of the separated diastereomers yields the optically pure enantiomers of the carboxylic acid. core.ac.uk This approach was successfully used in an asymmetric synthesis of (-)-epibatidine, where the absolute configuration of one of the diastereomers was confirmed by X-ray analysis. core.ac.uk

The table below summarizes selected examples of stereoselective synthesis strategies.

Starting Material/AuxiliaryKey ReactionStereochemical OutcomeReference
L-SerineTransannular alkylation, Stereospecific reductionSingle protected glutamate (B1630785) analogue acs.org
Racemic carboxylic acid + Chiral oxazolidinoneDiastereomeric amide formation and separationOptically pure (+)- and (-)-acids core.ac.uk

Resolution Methods for Enantiomeric Purity

Resolution of racemic mixtures is a widely used technique to obtain enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives. This can be achieved through several methods.

One common approach is the formation of diastereomers that can be separated by physical means such as crystallization. unirioja.esunirioja.esresearchgate.net For example, a racemic ketone intermediate can be reacted with a chiral resolving agent like (1R,2R)-diphenylethylenediamine to form cyclic aminals. These diastereomeric aminals can then be separated, and subsequent hydrolysis yields the enantiomerically pure ketones. researchgate.net

Another effective resolution technique is chiral High-Performance Liquid Chromatography (HPLC). acs.orgarkat-usa.org This method has been successfully applied to separate the enantiomers of methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. arkat-usa.org Semipreparative chiral HPLC has also been used to resolve racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivatives. acs.org

The following table provides examples of resolution methods employed for derivatives of the target compound.

Racemic CompoundResolution MethodResolving Agent/TechniqueReference
(±)-N-Boc-7-azabicyclo[2.2.1]heptan-2-oneDiastereomeric cyclic aminal formation(1R,2R)-diphenylethylenediamine researchgate.net
Racemic methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylateChiral HPLCChromatographic separation arkat-usa.org
Racemic 7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivativesSemipreparative Chiral HPLCChromatographic separation acs.org

Intramolecular Cyclization Reactions for Scaffold Formation

The formation of the 7-azabicyclo[2.2.1]heptane core is often achieved through intramolecular reactions that create the bridged structure from a suitable cyclohexyl or pyrrolidine (B122466) precursor. These methods are crucial for establishing the stereochemistry and functionality of the final molecule.

A prominent and effective strategy for synthesizing the 7-azabicyclo[2.2.1]heptane system involves a base-promoted intramolecular nucleophilic displacement. unirioja.esunirioja.es This key step typically involves a suitably functionalized cyclohexane derivative, where a nucleophilic nitrogen atom attacks an electrophilic carbon center, displacing a leaving group and thereby forming the bicyclic structure. unirioja.es

One well-documented approach begins with a substituted cyclohexanol (B46403) derivative. The hydroxyl group is converted into a good leaving group, such as a methanesulfonate (B1217627) (mesylate). Subsequent treatment with a strong base deprotonates the nitrogen of a strategically positioned benzamide (B126) group, which then acts as the internal nucleophile. unirioja.es The reaction proceeds via an SN2 mechanism to displace the mesylate, yielding the desired N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate in high yield. unirioja.es

Another pathway utilizes alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates as precursors. The sodium hydride-promoted heterocyclization of these compounds provides a convenient method for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. acs.org For instance, reacting tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF furnishes 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. acs.org

PrecursorBase/SolventLeaving GroupProductYield
Methyl 1-benzamido-4-(methanesulfonyloxy)cyclohexane-1-carboxylatet-BuOK / THFMethanesulfonateMethyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylateHigh unirioja.es
tert-Butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamateNaH / DMFBromide2-Bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane52% acs.org

While base-promoted cyclizations are common, palladium-catalyzed reactions are more frequently employed for the functionalization and derivatization of the 7-azabicyclo[2.2.1]heptane system rather than for the primary scaffold formation via intramolecular cyclization. The literature describes palladium-catalyzed amination reactions for creating N-heteroaryl substituted derivatives from the parent 7-azabicyclo[2.2.1]heptane. nih.gov In these cross-coupling reactions, palladium-bisimidazol-2-ylidene complexes serve as effective catalysts for coupling heteroaryl halides with the bridgehead nitrogen of the bicyclic amine, affording a range of N-substituted products in moderate to good yields. nih.gov

Hydrogenation reactions utilizing a palladium-on-carbon catalyst are also a key step in synthetic routes leading to the cyclization precursor, for instance, in the quantitative reduction of an enone to the corresponding ketone. unirioja.es However, the direct intramolecular cyclization to form the bicyclic scaffold itself via a palladium-catalyzed process is less commonly documented compared to nucleophilic displacement methods.

Diversification and Functionalization of the this compound Scaffold

Once the core 7-azabicyclo[2.2.1]heptane structure is established, further chemical modifications are often desired to produce a variety of analogs for different applications. The rigid framework of the scaffold allows for regioselective functionalization at several positions.

The bridgehead position (C-1) of the this compound scaffold offers a unique site for substitution. The generation of a bridgehead radical allows for the introduction of various functional groups, a transformation that is otherwise challenging due to the steric hindrance and geometry of the bicyclic system. unirioja.esresearchgate.net

Research has demonstrated the synthetic utility of generating a bridgehead radical from this compound (Ahc) to create several 1-substituted derivatives, including halogenated compounds. unirioja.esresearchgate.net This methodology confirms the existence and accessibility of the bridgehead radical in this system. A common method to generate such a radical is through the decarboxylation of a thiohydroxamic ester derivative of the parent carboxylic acid. The resulting radical can then be trapped by various radical acceptors to install new functionality at the C-1 position. researchgate.net

PrecursorReaction TypeProduct
This compoundBridgehead radical reaction1-Halogen-7-azabicyclo[2.2.1]heptane derivatives unirioja.esresearchgate.net
Thiohydroxamic ester of AhcDecarboxylative radical generation1-Substituted-7-azabicyclo[2.2.1]heptane derivatives researchgate.net

The functional groups present on the this compound scaffold, namely the carboxylic acid and the bridgehead nitrogen, serve as handles for a wide array of chemical transformations.

A fundamental functional group interconversion is the hydrolysis of the methyl ester of the carboxylic acid. For example, methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate can be hydrolyzed to its corresponding carboxylic acid, which is then converted to the free amino acid hydrochloride salt in nearly quantitative yield. unirioja.es The free amino acid can be obtained from its salt by treatment with propylene (B89431) oxide. unirioja.es

Furthermore, the scaffold can be elaborated to produce more complex derivatives. A versatile methodology has been developed to synthesize α-amino ketones through the acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]-heptane-1-carboxylate with organolithium reagents. unirioja.esresearchgate.net This reaction is proposed to proceed through a stable tetrahedral intermediate. unirioja.esresearchgate.net Additionally, after the bicyclic framework is formed, the nitrogen atom can be deprotected and subsequently re-protected or alkylated to introduce different substituents, thereby modulating the compound's properties.

Starting CompoundReagentsProductReaction Type
Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate6N HClN-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride unirioja.esEster Hydrolysis
N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloridePropylene oxide, ethanolThis compound unirioja.esDeprotection
Methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylateOrganolithium reagentsα-Amino ketones unirioja.esresearchgate.netAcylation

Computational and Theoretical Investigations of 7 Azabicyclo 2.2.1 Heptane 1 Carboxylic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in understanding the fundamental electronic structure and predicting the reactivity of 7-azabicyclo[2.2.1]heptane systems. These studies often focus on how the strained bicyclic structure influences electron distribution and orbital energies.

Ab initio and, more commonly, Density Functional Theory (DFT) calculations have been employed to model the geometry and electronic properties of 7-azabicyclo[2.2.1]heptane derivatives. acs.org DFT methods are particularly effective at reproducing experimental observations, such as the pyramidal structures of amides derived from this bicyclic amine, which are found to be energy minima. acs.org These calculations can provide detailed information on the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting the molecule's reactivity.

For instance, in related N-benzoyl derivatives of the 7-azabicyclo[2.2.1]heptane system, DFT calculations have been used to quantify the degree of electron delocalization from the nitrogen nonbonding orbital (nN) to the carbonyl π* orbital. acs.org This delocalization is a key factor in determining the rotational barrier around the amide bond and is influenced by the significant nitrogen pyramidalization imposed by the bicyclic scaffold. acs.org Natural Bond Orbital (NBO) analysis, performed on DFT results, further helps in understanding charge distribution and hyperconjugative interactions within the molecule.

Table 1: Theoretical Approaches in the Study of 7-Azabicyclo[2.2.1]heptane Derivatives
Computational MethodFocus of StudyKey Findings
Density Functional Theory (DFT)Electronic Structure, GeometryConfirms nitrogen-pyramidal structures as energy minima. acs.org
Natural Bond Orbital (NBO) AnalysisCharge Distribution, DelocalizationQuantifies electron delocalization from nitrogen to adjacent groups. acs.org
Quantum Mechanical CalculationsAmide Bond DistortionInvestigates the effect of substituents on nitrogen pyramidalization. acs.orgfigshare.com

The prediction of sites susceptible to electrophilic and nucleophilic attack is a direct outcome of electronic structure calculations. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and molecular electrostatic potential (MEP) maps, researchers can identify reactive centers.

The HOMO indicates regions of the molecule that are electron-rich and likely to act as nucleophiles, donating electrons to an electrophile. Conversely, the LUMO highlights electron-deficient regions that are susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity.

For 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the nitrogen atom's lone pair and the oxygen atoms of the carboxylic group are expected to be primary nucleophilic sites. The MEP map would visually confirm this, showing regions of negative electrostatic potential (typically colored red) concentrated around these electronegative atoms. Electrophilic sites, characterized by positive electrostatic potential (blue), would likely be associated with the acidic proton of the carboxyl group and, to a lesser extent, the bridgehead carbons. Computational studies on related bicyclic systems confirm that the rigid framework imposes significant steric constraints, often directing nucleophilic attacks to the less hindered exo-face.

Conformational Analysis of this compound

The defining feature of this molecule is its conformationally restricted nature, a direct consequence of the bicyclic system. This rigidity is a key attribute that makes it an attractive building block in medicinal chemistry and materials science.

The 7-azabicyclo[2.2.1]heptane skeleton is inherently strained due to the geometric constraints of the bridged ring system. This strain leads to deviations from ideal bond angles, particularly at the bridgehead atoms (C1 and C4) and the bridging nitrogen (N7). One of the most significant structural consequences is the pyramidalization of the bridgehead nitrogen atom. When this nitrogen is part of an amide linkage, as in many studied derivatives, it deviates significantly from the planar geometry typical of acyclic amides. acs.orgresearchgate.net This distortion is a result of the CNC angle strain within the bicyclic framework. acs.org The rigidity of this scaffold is a well-documented feature, making it a valuable proline analogue for inducing specific secondary structures in peptides. unirioja.es

For N-acylated derivatives of 7-azabicyclo[2.2.1]heptane, the energy barrier for restricted rotation about the amide C–N bond has been determined to be approximately 70 kJ mol–1 (16.7 kcal mol–1). rsc.org This value is comparable to that in acyclic amides, though the ground-state geometry is notably non-planar. rsc.org Furthermore, the inversion of the pyramidal amide nitrogen is a very low-energy process, with a calculated activation energy of less than 3 kcal/mol. researchgate.net This facile inversion, coupled with the significant barrier to C-N bond rotation, defines the conformational dynamics of these systems. The introduction of substituents on the bicyclic frame can further influence the conformational equilibrium, for example, by biasing the cis-trans amide equilibrium. mdpi.comresearchgate.net

Table 2: Calculated Energy Barriers for Conformational Transitions in 7-Azabicyclo[2.2.1]heptane Derivatives
Conformational ProcessSystemCalculated Energy Barrier
Amide C-N Bond RotationN-acylated derivatives~70 kJ/mol (~16.7 kcal/mol) rsc.org
Nitrogen InversionAmide derivatives< 3 kcal/mol researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules or biological receptors. While specific MD studies focusing solely on this compound are not extensively documented in the reviewed literature, simulations of related systems provide insight into its likely intermolecular behavior.

Spectroscopic and simulation studies of peptides containing a C-terminal 7-azabicyclo[2.2.1]heptane amine have shown that the bicyclic unit can favor a specific, extended conformation of an adjacent amino acid. researchgate.net This suggests that the rigid scaffold can pre-organize appended structures, a property driven by non-covalent interactions.

The primary modes of intermolecular interaction for this compound are expected to be hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the C=O oxygen). The bridgehead nitrogen, being a secondary amine, can also participate as a hydrogen bond donor. MD simulations in aqueous solution would likely reveal a structured solvation shell around the molecule, with water molecules forming persistent hydrogen bonds with the carboxylic acid and amine functionalities. nih.gov In the solid state, these hydrogen bonds are responsible for the crystal packing, as seen in the crystal structure of the parent 7-azanorbornane hydrochloride, where N—H···Cl hydrogen bonds form infinite chains. nih.gov

Binding Affinity Predictions in Research Models

Computational methods are pivotal in predicting the binding affinity of ligands to biological targets, and derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have been explored in this context. The inherent rigidity of this bicyclic system is a key feature in drug design, as it reduces the conformational entropy penalty upon binding to a receptor, which can lead to higher affinity.

Research into selective orexin-1 (OX1R) antagonists has utilized the 7-azabicyclo[2.2.1]heptane core. rsc.org In these studies, computational models complement experimental screening by predicting how different substituents on the bicyclic frame will interact with the receptor's binding pocket. While specific binding affinity predictions for the parent this compound are not extensively detailed, studies on related antagonists provide insight into the process. For these derivatives, binding affinities (Ki) at human orexin (B13118510) receptors (OX1R and OX2R) are determined experimentally, and this data is used to build and refine computational models that can predict the affinity of novel, unsynthesized analogs. rsc.org For example, crystal structure analysis of active compounds reveals key interactions, such as intramolecular π-stacking, which enforce a U-shaped conformation thought to be favorable for receptor binding. rsc.org These structural insights are then used in computational docking and molecular dynamics simulations to estimate the binding free energy of new derivatives, guiding synthetic efforts toward compounds with improved potency and selectivity.

Table 1: In Vitro Binding Affinity of Selected 7-Azabicyclo[2.2.1]heptane Derivatives at Human Orexin Receptors rsc.org

Compound Structure OX1R Ki (nM) OX2R Ki (nM) Selectivity (OX2/OX1)
(±)-6 5-methyl triazole benzamide (B126) derivative 1.9 19 10
(-)-6 Resolved enantiomer of (±)-6 1.3 13 10
(±)-7 5-fluoro triazole benzamide derivative 4.8 61 13
(±)-8 5-methyl pyrimidine (B1678525) benzamide derivative 1.8 29 16

| (±)-9 | 5-fluoro pyrimidine benzamide derivative | 4.6 | 76 | 17 |

Note: This interactive table presents experimental data that serves as a basis for developing and validating computational binding affinity models.

Computational Predictions of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, which aids in the interpretation of experimental data and the confirmation of chemical structures. For the 7-azabicyclo[2.2.1]heptane framework, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts are particularly valuable for assigning signals in complex molecules and understanding how structure influences the local electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C chemical shifts in derivatives of the 7-azabicyclo[2.2.1]heptane core. These calculated shifts can be compared with experimental values to validate proposed structures and stereochemistry.

Similarly, computational methods can predict vibrational frequencies, which correspond to the absorption bands observed in an IR spectrum. researchgate.net These calculations help in assigning specific bands to the vibrational modes of functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid. For the 7-azabicyclo[2.2.1]heptane system, DFT calculations can elucidate how the strained bicyclic structure influences these vibrational frequencies. researchgate.net

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a 7-Azabicyclo[2.2.1]heptane Derivative

Parameter Experimental Value Predicted Value (Illustrative) Method
¹³C NMR (C1, C4) 60.0, 73.1 ppm 61.5, 74.2 ppm DFT/GIAO
¹³C NMR (COO) 171.4 ppm 172.1 ppm DFT/GIAO
¹H NMR (H4) 3.97-4.06 ppm 4.11 ppm DFT/GIAO

| IR (C=O Stretch) | 1740 cm⁻¹ (ester) | 1735 cm⁻¹ | DFT (B3LYP) |

Note: This interactive table combines experimental data mdpi.com with illustrative predicted values based on methodologies described in the literature for this class of compounds.

Transition State Analysis for Reactions Involving the Bicyclic Core

Transition state theory and computational analysis are essential for understanding the kinetics and mechanisms of chemical reactions. The unique structural and electronic properties of the 7-azabicyclo[2.2.1]heptane core have been the subject of several such theoretical investigations.

One notable study focused on the unexpected resistance of amides based on the 7-azabicyclo[2.2.1]heptane scaffold to base-catalyzed hydrolysis. nsf.govnih.gov Computational modeling using DFT (M06-2X functional) was performed to calculate the Gibbs free energy of activation (ΔG‡) for the reaction. nsf.govnih.gov The calculations revealed a significantly higher activation barrier for the bicyclic amide compared to its monocyclic and acyclic analogues. nsf.gov Analysis of the transition state structures showed that the high activation energy is largely due to a significant negative entropy of activation (−TΔS‡), indicating a highly ordered transition state that includes the rearrangement of solvating water molecules. nsf.govnih.gov

Computational methods have also been used to analyze the formation of the bicyclic core itself. DFT calculations have been employed to rationalize the outcomes of base-promoted heterocyclization reactions used to synthesize 7-azabicyclo[2.2.1]heptane derivatives. unipa.it Furthermore, transition structures for [3+2] cycloaddition reactions to form 7-azanorbornanes have been analyzed to explain the high diastereoselectivity observed experimentally, with steric factors in the transition state identified as the likely controlling element.

Other mechanistic studies have explored the transition states of organocatalytic aldol (B89426) reactions involving 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, revealing how the geometry of the carboxylic acid group in the transition state influences enantioselectivity. DFT has also been used to investigate the mechanisms of intramolecular free radical reactions and the stereoretentive formation of cyclobutanes from related pyrrolidine (B122466) precursors, with predictions made for the applicability to the 7-azabicyclo[2.2.1]heptane system.

Table 3: Calculated Activation Energies for Base-Catalyzed Hydrolysis of Amides nsf.gov

Compound Amide Structure ΔH‡ (kcal/mol) −TΔS‡ (kcal/mol) ΔG‡₂₅°C (kcal/mol)
2a N-benzoylazetidine 4.26 16.16 20.42
3a N-benzoylpyrrolidine (monocyclic) 7.13 16.03 23.16
4a N-benzoyl-7-azabicyclo[2.2.1]heptane 8.80 15.76 24.56

| 5a | Bridgehead-substituted bicyclic amide | 7.50 | 15.44 | 22.94 |

Note: This interactive table presents data calculated at the M06-2X/6-311++G(d,p) level with SMD solvent model. nsf.gov

Advanced Spectroscopic and Crystallographic Analyses of 7 Azabicyclo 2.2.1 Heptane 1 Carboxylic Acid

Solid-State Structural Elucidation via X-ray Diffraction

X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent 7-azabicyclo[2.2.1]heptane, in the form of its hydrochloride salt, has been reported, detailed crystallographic data for the 1-carboxylic acid derivative remains a subject of ongoing investigation. However, analysis of closely related structures provides significant insights into the expected solid-state conformation and intermolecular interactions.

Analysis of Intermolecular Interactions and Crystal Packing

In the crystalline state, molecules of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid are expected to be organized in a highly ordered three-dimensional lattice, primarily governed by hydrogen bonding interactions. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) facilitates the formation of an extensive network of intermolecular hydrogen bonds.

Conformational Aspects in the Crystalline State

The bicyclic framework of 7-azabicyclo[2.2.1]heptane is inherently rigid, significantly restricting its conformational freedom. X-ray analysis of derivatives such as (1R,2S,4S)-7-azabicyclo[2.2.1]heptane carboxamide has confirmed the absolute configuration of the stereocenters. core.ac.ukdoi.org The parent 7-azabicyclo[2.2.1]heptane ring system adopts a boat-like conformation. researchgate.netnih.gov

When incorporated into a dipeptide, the this compound residue has been shown to induce a type I β-turn in the solid state. This demonstrates the profound influence of its constrained geometry on the conformation of adjacent molecular fragments. The planarity of amide bonds involving the nitrogen atom of the bicyclic system is often distorted, a feature that has been investigated in N-thiobenzoyl derivatives, which exhibit marked nonplanarity in their crystal structures. acs.org This deviation from planarity is a key characteristic of this bicyclic system and has significant implications for its use as a proline surrogate in peptidomimetics.

Solution-State Conformational Dynamics Probed by Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of molecules in solution. For this compound and its derivatives, advanced NMR techniques provide detailed information about their conformational preferences, rotational barriers, and stereochemical purity.

Variable-Temperature NMR Spectroscopy for Rotational Barriers

Amide bonds, including those formed by the nitrogen atom of the 7-azabicyclo[2.2.1]heptane ring, can exhibit restricted rotation, leading to the existence of conformational isomers (rotamers) in solution. Variable-temperature (VT) NMR spectroscopy is a powerful method to study the kinetics of this rotational process. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to rotation.

Studies on N-acylated derivatives of 7-azabicyclo[2.2.1]heptane have shown that the energy barrier for rotation about the amide C-N bond is approximately 70 kJ mol⁻¹, a value similar to that observed in acyclic amides. rsc.org In a series of N-thioaroyl-7-azabicyclo[2.2.1]heptanes, VT-¹H NMR spectroscopy was used to demonstrate that increasing the electron-withdrawing character of the aromatic substituent leads to a larger rotational barrier. acs.org Although specific data for the parent carboxylic acid is not extensively reported, these studies on its derivatives provide a strong indication of the dynamic processes at play.

NOE and Coupling Constant Analysis for Diastereomeric and Enantiomeric Purity

The Nuclear Overhauser Effect (NOE) is a phenomenon that allows for the determination of through-space proximities between protons in a molecule. In the context of 7-azabicyclo[2.2.1]heptane derivatives, NOE difference spectroscopy can be used to confirm conformational isomerism arising from restricted amide bond rotation. rsc.org For diastereomeric compounds, distinct NOE patterns can be observed for each isomer, allowing for their differentiation and the determination of diastereomeric ratios.

The analysis of scalar coupling constants (J-couplings) provides valuable information about the dihedral angles between coupled protons, which in turn helps to define the conformation of the bicyclic ring system. While this compound itself is achiral, its derivatives can be chiral. The enantiomeric purity of such derivatives can be assessed using chiral NMR shift reagents, which interact with the enantiomers to form diastereomeric complexes that are distinguishable by NMR. google.com

Vibrational Spectroscopy (FT-IR, Raman) for Structural Information

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are complementary and can offer detailed structural information.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band from the carboxylic acid would be anticipated in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H band. C-H stretching vibrations of the bicyclic framework would be observed just below 3000 cm⁻¹.

IR data for derivatives such as methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate show characteristic carbonyl (CO) and amide (CON) stretching frequencies at 1740 cm⁻¹ and 1646 cm⁻¹, respectively. unirioja.es The hydrochloride salt of the title compound has also been characterized by IR spectroscopy. unirioja.es

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-C stretching and bending modes of the bicyclic skeleton would be readily observable. While detailed Raman spectral analysis for this specific compound is not widely available, the technique holds promise for providing a more complete vibrational assignment in conjunction with theoretical calculations.

Reactivity and Reaction Mechanisms of 7 Azabicyclo 2.2.1 Heptane 1 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group at the C1 bridgehead position of the 7-azabicyclo[2.2.1]heptane system can undergo standard transformations such as esterification and amidation, although its reactivity is influenced by the steric hindrance of the bicyclic framework.

Methodologies have been developed for the acylation of derivatives like methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate using organolithium reagents. unirioja.es This reaction proceeds through a stable tetrahedral intermediate to form α-amino ketones. unirioja.es

Furthermore, the carboxylic acid functionality can participate in more complex multicomponent reactions. For instance, when 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used in an intramolecular Ugi reaction, it deviates from the typical pathway observed with unstrained β-amino acids. Instead of forming a β-lactam, the reaction is believed to proceed through a fused 7-membered ring intermediate. This intermediate is unable to undergo the subsequent Mumm rearrangement and instead reacts with the solvent, such as methanol, at the activated carboxylic group to yield polyfunctionalized azabicyclic peptidomimetics. This highlights how the rigid bicyclic structure directly influences the mechanistic pathway of reactions involving the carboxyl group.

Reactions at the Bridgehead Nitrogen Atom

The bridgehead nitrogen atom in the 7-azabicyclo[2.2.1]heptane system exhibits unique chemical properties due to the rigid, strained geometry of the scaffold. This affects its inversion barrier and its reactivity patterns in acylation and alkylation reactions.

The 7-azabicyclo[2.2.1]heptane framework imposes significant strain on the bridgehead nitrogen, leading to unusually high barriers for nitrogen inversion in its tertiary amine derivatives. This phenomenon, first described as the "bicyclic effect," is a consequence of the constrained geometry that deviates significantly from the preferred trigonal planar transition state of nitrogen inversion. The internal C1-N7-C4 bond angle in this system is significantly compressed compared to acyclic or larger cyclic amines. cdnsciencepub.com

Studies using dynamic nuclear magnetic resonance (DNMR) have shown that nitrogen inversion-rotation (NIR) barriers increase as the ring size of N-bridged bicyclic systems decreases, with 7-azabicyclo[2.2.1]heptanes representing an extreme case. researchgate.net Computational analyses using the natural bond orbital (NBO) approach suggest that the height of these barriers is primarily determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. researchgate.net

Compound ClassTypical N-Inversion Barrier (kcal/mol)Reference
Acyclic Amines6-8 cdnsciencepub.com
7-Methyl-7-azabicyclo[2.2.1]heptaneAbnormally High acs.org
Acyl Derivatives of 7-azabicyclo[2.2.1]heptaneBarrier to Inversion Observed cdnsciencepub.com

This table provides a general comparison of nitrogen inversion barriers.

The reactivity of the bridgehead nitrogen differs from that of typical monocyclic secondary amines, with acylation reactions often requiring longer reaction times. cdnsciencepub.com When acylated, the resulting amide bond is not planar but distorted due to nitrogen pyramidalization, a direct consequence of the bicyclic scaffold's rigidity. nih.gov This non-planarity leads to reduced rotational barriers for amide cis-trans isomerization (~17 kcal/mol) compared to conventional planar amides (>20 kcal/mol). nih.gov Despite this, these pyramidal amides are stable enough for further transformations. nih.gov

Unexpectedly, these non-planar amides based on the 7-azabicyclo[2.2.1]heptane scaffold show significant resistance to base-catalyzed hydrolysis compared to corresponding monocyclic amides. mdpi.comnih.gov Computational studies indicate that this resistance is due to a large negative entropy of activation (ΔS‡), suggesting a highly ordered transition state involving solvating water molecules. nih.gov

Alkylation of the bridgehead nitrogen leads to tertiary amines that exhibit the high inversion barriers discussed previously.

Ring-Opening and Rearrangement Reactions of the 7-Azabicyclo[2.2.1]heptane Scaffold

The inherent strain in the 7-azabicyclo[2.2.1]heptane system makes it a substrate for various rearrangement and ring-opening reactions, enabling access to different heterocyclic frameworks.

One notable transformation is the rearrangement of 7-azabicyclo[2.2.1]heptadiene derivatives into 2-azabicyclo[2.2.1]heptene systems. nih.govrsc.org A stereoselective SmI₂-mediated cascade reaction, involving a spirocyclization and subsequent rearrangement, has been employed to construct the 2-azabicyclo[2.2.1]heptane core of the alkaloid longeracemine. nih.govrsc.orgrsc.orgrsc.org This radical rearrangement is guided by the enhanced stability of the resulting α-nitrogen radical. nih.govrsc.org

The 7-azabicyclo[2.2.1]heptane ring system can also be expanded. For example, products derived from an aza-Prins-pinacol reaction can undergo ring expansion to yield isomeric tropanones, which belong to the [3.2.1] bicyclic system. nih.gov

Stereoselective Transformations Involving the Bicyclic Core

The rigid conformation of the 7-azabicyclo[2.2.1]heptane core makes it an excellent template for stereoselective reactions, where the facial bias imposed by the scaffold directs the approach of reagents.

An example of this is the stereospecific reduction of a double bond in a 7-azabicyclo[2.2.1]heptene derivative. acs.org The reduction occurs from the more accessible exo face, leading to a single, stereochemically defined product. acs.org Similarly, the enantiospecific synthesis of derivatives like N-BOC-7-azabicyclo[2.2.1]heptan-2-one has been achieved from chiral starting materials such as L-glutamic acid. researchgate.net

Resolution of racemic mixtures is another crucial stereoselective process. Racemic 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been successfully resolved by forming diastereomeric amides with a chiral auxiliary, (S)-α-methylbenzylamine. doi.org These diastereomers can be separated by chromatography, and subsequent hydrolysis provides the individual enantiopure carboxylic acids. doi.org

Mechanistic Studies of 7-Azabicyclo[2.2.1]heptane Formation (e.g., Cycloadditions, Cyclizations)

The construction of the 7-azabicyclo[2.2.1]heptane skeleton can be achieved through several mechanistic pathways, including cycloadditions and intramolecular cyclizations.

Diels-Alder Cycloaddition: A common strategy involves the [4+2] Diels-Alder reaction. The synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been accomplished using methyl 2-benzamidoacrylate as the dienophile with Danishefsky's diene. unirioja.es This is followed by several steps, including a key base-promoted internal nucleophilic displacement of a methanesulfonate (B1217627) group to form the bicyclic system. unirioja.esunirioja.es N-acylated pyrroles can also serve as the azadiene component in Diels-Alder reactions, though these reactions are often reversible and may require high pressure. google.comrsc.org

Intramolecular Cyclizations:

Transannular Alkylation: This method involves the formation of the bicyclic system by creating a bond across a larger ring. It has been used in chirospecific syntheses starting from pyroglutamate (B8496135) derivatives. acs.orgunirioja.es The key step is a transannular alkylation that forges the C1-C6 bond to form the [2.2.1] ring system. acs.orgresearchgate.net

Radical Cyclization: Intramolecular free radical reactions provide another route. The mechanism and stereochemical outcome of these cyclizations have been studied computationally, revealing a critical dependence on the nature of the nitrogen-protecting group. researchgate.netacs.org

Base-Promoted Heterocyclization: The treatment of precursors like alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with a base such as sodium hydride can induce a heterocyclization to yield 7-azabicyclo[2.2.1]heptane derivatives. acs.org DFT calculations have been used to rationalize the formation of different products based on the stereochemistry of the starting material. acs.orgnih.gov

Aza-Prins-Pinacol Rearrangement: A mechanistically distinct approach involves an aza-Prins-pinacol reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines mediated by a Lewis acid. nih.govacs.org This cascade reaction rapidly assembles the 7-azabicyclo[2.2.1]heptane skeleton. nih.gov

Formation StrategyKey Mechanistic StepReference(s)
Diels-Alder Route[4+2] Cycloaddition & Internal Sₙ2 unirioja.esunirioja.es
Transannular CyclizationIntramolecular Alkylation acs.orgunirioja.es
Radical CyclizationIntramolecular Radical Addition researchgate.netacs.org
HeterocyclizationBase-promoted Internal Sₙ2 acs.org
Aza-Prins-PinacolCationic Cyclization/Rearrangement nih.govacs.org

This table summarizes major synthetic pathways to the 7-azabicyclo[2.2.1]heptane scaffold.

Applications in Advanced Organic Synthesis Research

7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid as a Chiral Building Block

As a conformationally constrained proline analogue, this compound (Ahc) serves as a valuable building block in synthetic chemistry. unirioja.es Although the parent molecule is achiral, its derivatives are widely used in the asymmetric synthesis of complex molecules, providing a rigid scaffold to control stereochemistry. unirioja.es Its incorporation into molecular designs allows for the precise spatial arrangement of functional groups, a critical aspect in the synthesis of pharmacologically active compounds and other complex organic materials.

The 7-azabicyclo[2.2.1]heptane skeleton is a key component in the synthesis of various intricate molecular architectures. uni-regensburg.denih.gov A notable application is in the preparation of analogues of epibatidine (B1211577), a potent analgesic alkaloid. unirioja.es The rigid framework of the amino acid is used to construct the core of these complex natural product derivatives. For instance, enantiomerically pure (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been transformed into (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a key intermediate in the formal asymmetric synthesis of (+)-epibatidine. unirioja.es Furthermore, the versatility of this scaffold allows for the creation of diverse substituted derivatives, including halogenated compounds, via bridgehead radical reactions, expanding its utility in constructing complex molecules. unirioja.es

The inherent ring strain of the bicyclo[2.2.1]heptane system makes this amino acid an excellent precursor for the synthesis of other strained organic molecules. This structural feature is a source of potential energy that can be harnessed to drive specific chemical transformations. The synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, highlights the use of this framework to create highly constrained, non-chiral structures. researchgate.net The synthesis often involves key steps like a transannular alkylation to form the strained bicyclic system from a more flexible precursor. unirioja.esresearchgate.net This strategic introduction of strain is crucial for building molecules with unique three-dimensional shapes and reactivities.

Development of Novel Ligands and Catalysts Based on the 7-Azabicyclo[2.2.1]heptane Scaffold

The rigid 7-azabicyclo[2.2.1]heptane framework is an attractive scaffold for the design of novel ligands and catalysts. Its well-defined and predictable geometry helps in creating a specific steric and electronic environment around a metal center or an active site, which is essential for achieving high selectivity in chemical reactions. Derivatives of the 7-azabicyclo[2.2.1]heptane system have been investigated for their potential in organocatalysis and as ligands for metal-catalyzed reactions. smolecule.comdoi.org

In the field of asymmetric catalysis, derivatives of the 7-azabicyclo[2.2.1]heptane scaffold have shown promise as organocatalysts. Theoretical studies have predicted that azabicyclic proline analogues could offer higher selectivities than proline itself in aldol (B89426) reactions due to a better preorganization of the transition state. iitb.ac.in Experimental work has confirmed this potential, with 7-azabicyclo[2.2.1]heptane-2-carboxylic acid demonstrating higher selectivity than its monocyclic analogue, proline, in the direct aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde. iitb.ac.in This enhanced performance is attributed to the rigid bicyclic structure, which locks the catalyst into a conformationally defined state, leading to more effective stereochemical control during the reaction.

Incorporation into Peptide Mimetics for Conformational Restriction Studies

One of the most extensively studied applications of this compound is its use in peptidomimetics to impose conformational constraints. uni-regensburg.de By replacing flexible amino acid residues like proline with this rigid analogue, researchers can stabilize specific secondary structures within a peptide chain. unirioja.es This conformational locking is a powerful tool for studying structure-activity relationships, elucidating the bioactive conformations of peptides, and designing new therapeutic agents with enhanced stability and selectivity. unirioja.esacs.org The rigid bicyclic system restricts the rotation around the peptide backbone, providing valuable insights into the conformational requirements for biological activity. nih.govresearchgate.net

The 7-azabicyclo[2.2.1]heptane scaffold is particularly adept at inducing and stabilizing specific secondary structures, most notably β-turns. unirioja.esacs.org Research has shown that incorporating this compound (Ahc) into dipeptides can induce a type I β-turn. unirioja.esacs.org A unique feature of this scaffold is its ability to promote the formation of non-planar, or distorted, amide bonds. d-nb.info Due to the geometric constraints of the bicyclic system, the bridgehead nitrogen atom becomes pyramidalized when it forms an amide bond. acs.orgresearchgate.net This distortion mimics the transition state of cis-trans amide bond isomerization, a crucial process in protein folding. unirioja.esacs.org The ability to stabilize such a high-energy conformation provides a unique model for studying the dynamics of peptide folding and the role of non-planar amides in biological systems.

Interactive Data Tables

Table 1: Conformational Effects of Incorporating Ahc into Dipeptides

Peptide SequenceObserved Conformation in Solid StateKey Structural FeatureReference
Piv-Ahc-L-Ser-NHMeType I β-turnIncludes a distorted amide bond unirioja.esacs.org
Piv-L-Ser-Ahc-NHMeNon-folded (extended) structureFavors a β-strand-like extended conformation unirioja.esacs.orgnih.gov

Table 2: Application in Asymmetric Aldol Reaction

CatalystReactionObserved SelectivityRationale for SelectivityReference
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidAcetone + 4-NitrobenzaldehydeMore selective than prolineBetter preorganization of the transition state due to the rigid bicyclic system iitb.ac.in

Design of Rigidified Amino Acid Analogs

The inherent conformational rigidity of the 7-azabicyclo[2.2.1]heptane skeleton makes its carboxylic acid derivative an excellent building block for creating constrained analogs of natural amino acids. This approach is crucial for studying peptide conformations and their relationship to biological activity.

This compound, also referred to as Ahc, is considered a particularly attractive constrained analog of proline. unirioja.es Proline's unique cyclic structure often induces turns in peptide chains, and by replacing it with the even more rigid Ahc, researchers can enforce specific conformations. unirioja.es This strategy has been employed in the design of bioactive molecules, including a boroarginine thrombin inhibitor and a novel class of HIV-1 protease inhibitors. unirioja.es

The versatility of the 7-azabicyclo[2.2.1]heptane framework allows for the synthesis of various substituted analogs, further expanding its utility. For instance, derivatives of this bicyclic system have been used to create conformationally restricted analogs of other amino acids like glutamic acid and 2-aminoadipic acid. The synthesis of these analogs often involves strategic chemical modifications of the bicyclic core.

Furthermore, spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) can stabilize a β-strand-like extended conformation in an adjacent α-amino acid on the N-terminal side. researchgate.net This demonstrates the profound influence of this rigid scaffold on the local conformation of a peptide chain.

Below is a table summarizing key research findings on the design of rigidified amino acid analogs using the 7-azabicyclo[2.2.1]heptane scaffold.

Analog TypeKey Synthetic StrategyResearch Focus
Constrained Proline AnalogDiels-Alder reaction followed by internal nucleophilic displacement. unirioja.esInducing specific peptide conformations; development of enzyme inhibitors. unirioja.es
Glutamic Acid AnalogSynthesis from L-serine involving a key transannular alkylation step.Creating conformationally restricted glutamate (B1630785) receptor modulators.
2-Aminoadipic Acid AnalogDouble alkylation of a dimethyl pyrrolidine-2,5-dicarboxylate.Development of rigid, non-chiral amino acid analogs.
β-Strand StabilizerIncorporation as a C-terminal amine. researchgate.netEnforcing extended peptide conformations for studying protein-protein interactions. researchgate.net

Design and Synthesis of Molecular Probes for Biochemical Research

The 7-azabicyclo[2.2.1]heptane framework is a key structural motif in the design of molecular probes for studying biological systems. Its rigid nature helps in presenting pharmacophoric groups in a well-defined spatial orientation, which is crucial for selective interaction with biological targets like receptors and enzymes.

A prominent example is the natural alkaloid epibatidine, which features the 7-azabicyclo[2.2.1]heptane skeleton. google.com Epibatidine is a potent analgesic that acts as a powerful ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). google.comacs.org The discovery of epibatidine has spurred the synthesis of a multitude of analogs based on the 7-azabicyclo[2.2.1]heptane core to explore the structure-activity relationships at these receptors. google.com

Synthetic efforts have focused on modifying the substituents on the bicyclic ring to develop selective ligands for different nAChR subtypes. nih.gov These analogs serve as invaluable tools for probing the function and pharmacology of these important receptors, which are implicated in a variety of neurological disorders.

Derivatives of 7-azabicyclo[2.2.1]heptane are extensively used in in vitro binding assays to characterize their affinity and selectivity for various receptors, particularly nAChRs. nih.gov For example, the in vitro binding affinities of newly synthesized 7-azabicyclo[2.2.1]heptane derivatives are often determined by their ability to inhibit the binding of a radiolabeled ligand, such as [³H]cytisine, to brain tissue preparations. nih.gov

These studies have led to the identification of potent and selective ligands. For instance, N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane was identified as a potent ligand with a Ki value of 98 nM. nih.gov The development of fluorinated analogs, such as exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, has provided valuable probes for positron emission tomography (PET) imaging, enabling the in vivo study of nAChRs. acs.orgnih.gov

Computational studies, including molecular modeling and quantum mechanical calculations, are often used in conjunction with experimental data to understand the binding modes of these ligands at the molecular level. researchgate.net These computational analyses help in rationalizing the observed structure-activity relationships and in designing new probes with improved properties. The rigid nature of the 7-azabicyclo[2.2.1]heptane scaffold simplifies these computational studies by reducing the number of possible conformations that need to be considered.

The table below presents data from in vitro studies of select 7-azabicyclo[2.2.1]heptane derivatives as molecular probes.

CompoundTarget ReceptorIn Vitro AssayKey Finding
EpibatidineNicotinic Acetylcholine Receptors (nAChRs)Radioligand binding assaysPotent, non-selective nAChR agonist. google.comacs.org
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptaneNeuronal nAChRs[³H]cytisine binding inhibition nih.govHigh binding affinity (Ki = 98 nM). nih.gov
exo-2-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptanenAChRsRadioligand binding assaysFavorable binding properties, suitable for PET imaging. acs.org
7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivativesnAChRsInhibition binding assaysPicomolar in vitro binding affinity. nih.gov

Future Research Directions and Challenges

Exploration of Underexplored Synthetic Pathways to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid

While established routes to the 7-azabicyclo[2.2.1]heptane core exist, the exploration of novel and more efficient synthetic pathways remains a critical area of research. Many current methodologies, although effective, can be limited by factors such as moderate yields or selectivity issues. doi.org Future work is anticipated to focus on overcoming these limitations by investigating underexplored or entirely new synthetic strategies.

Key areas for future investigation include:

Novel Cycloaddition Strategies: Beyond the conventional Diels-Alder reactions of pyrrole (B145914) derivatives, research into alternative cycloaddition reactions could provide new entries to the scaffold. doi.org This includes exploring [3+2] cycloadditions of nonstabilized cyclic azomethine ylides and aza-Prins–pinacol rearrangements. doi.org

Ring Contraction and Rearrangement Reactions: The Favorskii rearrangement has been successfully employed to contract a tropinone (B130398) skeleton into the 7-azabicyclo[2.2.1]heptane framework. doi.orgresearchgate.net Further investigation into this and other rearrangement-based strategies could lead to more efficient and scalable syntheses.

Base-Promoted Heterocyclization: The intramolecular cyclization of precursors like N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, promoted by a base such as sodium hydride, presents a viable route. researchgate.netacs.org Optimizing this process and expanding its substrate scope are promising avenues for future research. acs.org

Intramolecular Multicomponent Reactions: An intramolecular Ugi reaction utilizing a 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative has been shown to produce polyfunctionalized azabicyclic structures. Exploring similar multicomponent strategies for the direct synthesis of the 1-carboxylic acid variant could significantly streamline the synthetic process.

A new synthetic route starting from D,L-serine has been developed to produce methyl 2-benzamidoacrylate, a key dienophile for a Diels-Alder reaction that forms the basis of the bicyclic system. unirioja.es This achiral approach highlights a move towards more accessible and cost-effective starting materials. unirioja.es

Table 1: Comparison of Selected Synthetic Strategies

Synthetic StrategyKey PrecursorsKey TransformationAdvantages
Diels-Alder Reaction Methyl 2-benzamidoacrylate, Danishefsky's diene[4+2] CycloadditionAccess from achiral starting materials, good yield. unirioja.es
Favorskii Rearrangement Tropinone derivativesRing contractionUtilizes a readily available bicyclic precursor. doi.orgresearchgate.net
Base-Promoted Heterocyclization Dibromocyclohexyl-carbamatesIntramolecular nucleophilic substitutionProvides access to functionalized derivatives. researchgate.netacs.org
Aza-Prins-Pinacol Rearrangement 2-methoxy-3,4-dihydro-2H-pyran derivativesCationic rearrangement cascadeNovel construction of the bicyclic skeleton. acs.org

Development of Advanced Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

The demand for enantiomerically pure compounds, particularly in medicinal chemistry, drives the need for advanced asymmetric synthetic methods. For the 7-azabicyclo[2.2.1]heptane scaffold, both organocatalysis and metal catalysis represent frontiers for development.

Organocatalysis: An organocatalytic formal [4+2] cycloaddition has been developed to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org Applying and adapting such methodologies to the aza-variant is a logical and important next step. Furthermore, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to be a more selective catalyst than proline in direct aldol (B89426) reactions, suggesting that the 1-carboxylic acid isomer could also possess unique catalytic properties worth exploring. doi.orgiitb.ac.in

Metal-Catalysis: Transition-metal catalysis offers powerful tools for asymmetric synthesis. The first enantioselective carbometalation of azabicycloalkenes was recently achieved using iron catalysis, generating optically active organozinc intermediates that can be further elaborated. rsc.org This breakthrough opens the door for developing similar iron-catalyzed, as well as rhodium-, palladium-, copper-, and iridium-catalyzed, transformations to construct the 7-azabicyclo[2.2.1]heptane system with high stereocontrol. rsc.org Palladium-bisimidazol-2-ylidene complexes have also proven effective for the amination of heteroaryl halides with 7-azabicyclo[2.2.1]heptane, a strategy that could be adapted for asymmetric variations. nih.gov

Future challenges in this area will involve designing new chiral ligands and catalysts specifically tailored for the unique steric and electronic properties of the substrates required for synthesizing this compound.

Integration of Machine Learning and AI in the Design of Novel 7-Azabicyclo[2.2.1]heptane Systems

The intersection of artificial intelligence (AI) and organic chemistry is poised to revolutionize synthetic planning and molecular design. worldscientific.com For complex scaffolds like 7-azabicyclo[2.2.1]heptane, machine learning (ML) offers powerful tools to accelerate discovery.

Key applications and future directions include:

Retrosynthetic Planning: AI-driven software can analyze the 7-azabicyclo[2.2.1]heptane structure and propose novel synthetic routes by drawing on vast reaction databases. worldscientific.com This can help chemists identify non-intuitive or more efficient pathways that might be overlooked in traditional planning. An example of this approach has been demonstrated for 7-tert-butyl-7-azabicyclo[2.2.1]heptane. worldscientific.com

Reaction Condition Optimization: ML algorithms, particularly when coupled with high-throughput experimentation (HTE), can rapidly identify the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, improving yields and reducing development time. beilstein-journals.org This is particularly valuable for complex, multi-step syntheses of substituted 7-azabicyclo[2.2.1]heptane derivatives.

De Novo Molecular Design: AI can be used to design novel derivatives of this compound with specific desired properties. By learning structure-activity relationships, algorithms can generate new molecular structures predicted to have enhanced biological activity or material properties, guiding synthetic efforts toward the most promising candidates.

A significant challenge will be the generation of large, high-quality datasets specific to this class of compounds, which are necessary to train accurate and predictive ML models. beilstein-journals.org

Elucidation of Novel Reactivity Profiles and Stereochemical Phenomena

The constrained, bicyclic nature of the 7-azabicyclo[2.2.1]heptane system imparts unique reactivity and stereochemical properties that are not yet fully understood. Future research will focus on a deeper exploration of these characteristics.

Amide Bond Pyramidalization: Unlike typical planar amides, amides formed at the bridgehead nitrogen of the 7-azabicyclo[2.2.1]heptane scaffold are pyramidal. researchgate.net This distortion affects the amide's chemical properties. Unexpectedly, these non-planar amides have been found to be highly resistant to base-catalyzed hydrolysis, a phenomenon that warrants further theoretical and experimental investigation to fully understand the underlying kinetics and thermodynamics. nih.govdntb.gov.uamdpi.com

Stereoelectronic Effects: The rigid framework allows for the precise positioning of substituents, making it an excellent platform to study stereoelectronic effects. The orientation of substituents (endo vs. exo) is a critical feature, often determined during the initial cycloaddition step. google.comgoogle.com Understanding how these fixed spatial arrangements influence reactivity at the carboxylic acid group and other positions is a key area for future study.

Conformational Control in Peptidomimetics: When incorporated into peptides, the rigid scaffold can enforce specific conformations on adjacent amino acid residues. For instance, a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize a β-strand-like extended conformation in the neighboring residue. researchgate.netnih.gov Investigating how the 1-carboxylic acid moiety influences peptide secondary structure is a promising direction for designing novel foldamers and peptidomimetics. nih.gov

Table 2: Key Stereochemical and Reactivity Features

PhenomenonDescriptionImplication for Future Research
Nitrogen Pyramidalization The bridgehead nitrogen atom in N-acylated derivatives adopts a non-planar, pyramidal geometry. researchgate.netInvestigation into the stability and unique reactivity of these strained amides, potentially for use as stable scaffolds. nih.govmdpi.com
Endo/Exo Isomerism Substituents on the bicyclic core can adopt distinct spatial orientations relative to the nitrogen bridge. google.comgoogle.comElucidating how stereoisomerism controls biological activity and chemical reactivity; developing stereoselective syntheses.
Conformational Enforcement The rigid scaffold restricts bond rotation, influencing the conformation of attached molecular fragments. researchgate.netnih.govDesign of peptidomimetics with predictable secondary structures and enhanced biological stability. nih.gov

Supramolecular Chemistry and Materials Science Applications of the Bicyclic Scaffold

The rigidity and well-defined three-dimensional structure of the 7-azabicyclo[2.2.1]heptane scaffold make it an attractive building block for applications in supramolecular chemistry and materials science. This area remains largely unexplored and presents significant opportunities.

Potential future research directions include:

Development of Novel Ionic Liquids: The 7-azabicyclo[2.2.1]heptane skeleton has been successfully used to synthesize a new series of ionic liquids. researchgate.net Further exploration in this area could involve synthesizing derivatives of the 1-carboxylic acid to create functional ionic liquids with tailored properties, such as chirality or specific catalytic activity.

Construction of Ordered Supramolecular Assemblies: Oligomers of 7-azabicyclo[2.2.1]heptane amides have been shown to form distinct helical structures. researchgate.netmdpi.com This self-assembly property could be harnessed to create novel nanomaterials, such as nanotubes or chiral polymers. The 1-carboxylic acid functionality provides a handle for creating extended structures through hydrogen bonding or metal coordination.

Scaffolds for Functional Materials: The rigid bicyclic core can serve as a scaffold to orient functional groups in a precise manner. This could be exploited in the design of materials for chiral recognition, catalysis, or as components in metal-organic frameworks (MOFs). The predictable geometry of the scaffold is advantageous for creating materials with well-defined pores and surfaces.

The primary challenge in this field will be to develop synthetic routes that allow for the scalable production of functionalized monomers suitable for polymerization or incorporation into larger supramolecular systems.

Q & A

Q. What are the recommended laboratory synthesis methods for 7-azabicyclo[2.2.1]heptane-1-carboxylic acid?

The synthesis typically involves multi-step reactions, including cycloaddition and functional group transformations. For example, derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid are synthesized via norbornane-based intermediates, followed by oxidation and carboxylation steps. Reaction optimization may involve adjusting catalysts (e.g., Cr(III) complexes) or solvent systems to enhance stereochemical control . Reactor design principles, such as continuous-flow systems, can improve scalability and reproducibility .

Q. What safety protocols should be followed when handling this compound?

Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and goggles due to potential skin/eye irritation (GHS Category 2/2A) .
  • Avoiding ignition sources and incompatible materials (e.g., strong oxidizers) .
  • Implementing proper ventilation to mitigate respiratory irritation risks (H335 hazard) .
  • Following first-aid measures, such as immediate rinsing for eye exposure and medical consultation for ingestion .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Spectroscopy : NMR (¹H/¹³C) and IR are used to confirm the bicyclic structure and functional groups. For instance, the InChIKey and SMILES data aid in spectral interpretation .
  • Chromatography : HPLC or GC-MS can assess purity, with retention times calibrated against standards.
  • Physicochemical properties : Density (~1.315 g/cm³) and pKa (~14.10) are determined via titrimetry or computational prediction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bicyclic carboxylic acid synthesis?

Optimization strategies include:

  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • In-situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate formation .
  • Process simulation : Software tools model reaction kinetics and thermodynamics to predict bottlenecks .

Q. What computational approaches are used to model the compound's reactivity?

  • DFT (Density Functional Theory) : Predicts electronic properties (e.g., frontier molecular orbitals) to explain regioselectivity in reactions .
  • MD (Molecular Dynamics) : Simulates solvent interactions and conformational stability under varying conditions .
  • QSPR (Quantitative Structure-Property Relationship) : Correlates structural features (e.g., PSA of 55.76 Ų) with solubility or bioavailability .

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Feasible Synthetic Routes

Reactant of Route 1
7-azabicyclo[2.2.1]heptane-1-carboxylic Acid
Reactant of Route 2
7-azabicyclo[2.2.1]heptane-1-carboxylic Acid

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